molecular formula C3H5Cl4N B1445946 2,3,3-Trichloroprop-2-en-1-amine hydrochloride CAS No. 10274-29-0

2,3,3-Trichloroprop-2-en-1-amine hydrochloride

Cat. No.: B1445946
CAS No.: 10274-29-0
M. Wt: 196.9 g/mol
InChI Key: MRRKVKCQJVCBOM-UHFFFAOYSA-N
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Description

2,3,3-Trichloroprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C₃H₅Cl₄N. It is known for its unique structure, which includes three chlorine atoms and an amine group attached to a propene backbone. This compound is used in various scientific research applications due to its reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloroprop-2-en-1-amine hydrochloride typically involves the chlorination of allylamine. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the propene backbone. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus trichloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloroprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,3,3-Trichloroprop-2-en-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorine atoms and amine group play a crucial role in these interactions, potentially leading to biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroprop-2-en-1-amine hydrochloride
  • 2,3,3-Tribromoprop-2-en-1-amine hydrochloride
  • 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride

Uniqueness

2,3,3-Trichloroprop-2-en-1-amine hydrochloride is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific research applications .

Properties

IUPAC Name

2,3,3-trichloroprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3N.ClH/c4-2(1-7)3(5)6;/h1,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRKVKCQJVCBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(Cl)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3-Trichloroprop-2-en-1-amine hydrochloride
Reactant of Route 2
2,3,3-Trichloroprop-2-en-1-amine hydrochloride
Reactant of Route 3
2,3,3-Trichloroprop-2-en-1-amine hydrochloride
Reactant of Route 4
2,3,3-Trichloroprop-2-en-1-amine hydrochloride
Reactant of Route 5
2,3,3-Trichloroprop-2-en-1-amine hydrochloride
Reactant of Route 6
2,3,3-Trichloroprop-2-en-1-amine hydrochloride

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